DPP-4 Inhibitory Potency: Comparative IC50 Values Across Five Gliptins
Sitagliptin exhibits intermediate DPP-4 inhibitory potency among the five most commonly used gliptins, with a mean human DPP-4 IC50 of 18 nM (SD 5.8) [1]. In a standardized comparative assay using recombinant human DPP-4, sitagliptin was 2.6-fold more potent than vildagliptin (IC50 34 nM), 2.4-fold less potent than alogliptin (IC50 7.5 nM), and substantially less potent than the highest-in-class saxagliptin (IC50 1.5 nM) and linagliptin (IC50 0.14 nM) [1]. This intermediate potency profile is neither the strongest nor weakest in class, making sitagliptin suitable for applications requiring a moderate, well-characterized inhibition level rather than maximal DPP-4 suppression.
| Evidence Dimension | In vitro DPP-4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 18 nM (SD 5.8) |
| Comparator Or Baseline | Vildagliptin: 34 nM; Saxagliptin: 1.5 nM; Alogliptin: 7.5 nM; Linagliptin: 0.14 nM |
| Quantified Difference | Sitagliptin is 1.9× more potent than vildagliptin; 12× less potent than saxagliptin; 2.4× less potent than alogliptin; 129× less potent than linagliptin |
| Conditions | Recombinant human DPP-4 enzyme assay |
Why This Matters
Procurement decisions for in vitro DPP-4 inhibition studies require precise knowledge of relative potency; selecting sitagliptin versus linagliptin (129-fold difference in IC50) fundamentally alters experimental design and required compound concentrations.
- [1] Berger JP, SinhaRoy R, Pocai A, et al. A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Endocrinol Diabetes Metab. 2018;1(1):e00002. View Source
